Fast blue B
Overview
Description
Fast Blue B Description
Fast Blue B is a histochemical reagent used for the detection of phenolic compounds in plants, as demonstrated in the study of the stalked glandular hairs of female Cannabis plants. It is a water-soluble dye that reacts rapidly and sensitively, minimizing the production of artifacts as no pretreatments are needed .
Synthesis Analysis
The synthesis of blue luminescent compounds is a topic of interest in several studies. For instance, a novel blue luminescent diborate compound was synthesized and structurally characterized, emitting blue light at specific wavelengths in both solid and solution states . Similarly, blue-violet inorganic pigments based on Ba(Zn1−xCox)2Si2O7 were synthesized using a conventional solid-state reaction method, with the most intense color obtained for a specific composition . Additionally, blue/green luminescent chelate compounds were synthesized and characterized, with their structures contributing to their luminescent properties .
Molecular Structure Analysis
The molecular structure of blue luminescent compounds plays a crucial role in their properties. For example, the diborate compound mentioned earlier has a structure that allows for stable blue emission under air . The blue-violet pigments' color is attributed to the d–d transition of Co2+ within their crystal structure . The chelate compounds' luminescence is influenced by the chelation of ligands to the central atom, with the presence of an extra nitrogen atom in one of the ligands causing a blue shift in emission energy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of blue luminescent compounds are diverse. The microplasma synthesis of carbon quantum dots (C-dots) involves plasma-assisted non-equilibrium reactive chemistry, which accelerates the formation process and results in predominantly graphitic C-dots . The synthesis of the diborate compound and the chelate compounds likely involves complexation reactions where ligands chelate to a central metal atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of blue luminescent compounds are characterized by their emission wavelengths and stability. The diborate compound emits blue light at specific wavelengths and is stable under air . The blue-violet pigments absorb visible light in the green to orange range, resulting in their color . The chelate compounds are air stable, sublimable, and have high melting points, with their solid-state emissions occurring at various wavelengths . The dual fluorescence of Fast Blue RR and Fast Violet B is influenced by solvent polarity and cyclodextrin complexation, which affects the energy states and emission ratios . Blue phases in liquid crystals, which exhibit selective Bragg reflections, have been stabilized over a wide temperature range, including room temperature, and show fast electro-optical switching .
Relevant Case Studies
The histochemical study of Cannabis plants using Fast Blue B salt provided insights into the reagent's advantages, such as rapid reaction and sensitivity, for studying phenolic compounds . The systematic evaluation of reactions for total phenolics analysis in various food matrices highlighted the potential interferences and the need for clean-up steps in certain cases . The study on polymer carbon dots revealed the origin of their universal blue fluorescence, which is attributed to photoinduced charge transfer within entangled polyamide chains .
Scientific Research Applications
1. Neurological Research
Fast Blue (FB) is prominently used in neurological research for labeling alpha-motoneurons (α-MNs). A study by (Farid et al., 2023) demonstrated its effectiveness in labeling α-MNs in mice, particularly highlighting the different requirements for young and aged mice. The study identified optimal protocols for FB application in different age groups, which is essential for research on aging and neurodegenerative diseases.
2. Photocatalysis
Fast Blue B is relevant in photocatalytic applications, as illustrated in a study focusing on the photocatalytic degradation of methylene blue dye using a low-power diode laser. (Liu et al., 2015) explored the use of Ag/AgCl nanoparticles as photocatalysts under laser light irradiation, revealing a feasible approach for dye degradation in aqueous solutions.
3. Biosensing and Biomedicine
Fast Blue B finds applications in biosensing and biomedicine. For instance, (Chu, Liu, & Jin, 2017) discussed the use of Prussian blue (PB), a compound related to Fast Blue B, in the construction of biosensors. The study reviewed recent progress in the development of regular nanostructures of PB films, highlighting their superior biosensing performance.
4. Biological Research
In biological research, Fast Blue B has been used in various studies. For instance, (Gajda, Kulawinek, & Kozubek, 2008) developed a rapid analytical method using Fast Blue B Zn salt for studying alkylresorcinols in cereal grain, which is significant for food analysis and plant breeding.
5. Liquid Crystal Technology
Fast Blue B is also significant in liquid crystal technology. (Kikuchi et al., 2002) demonstrated the stabilization of blue phases in liquid crystals over a wide temperature range, including room temperature. This advancement is crucial for applications like fast light modulators or tunable photonic crystals.
Safety And Hazards
Fast Blue B is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful if swallowed and may cause cancer . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMCTXNYMSXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14263-94-6 (tetrachlorozincate(2-)(1:1)), 91-91-8 (dichloride) | |
Record name | Fast blue B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0066589 | |
Record name | C.I.Azoic Diazo Component 48 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fast blue B | |
CAS RN |
20282-70-6, 91-91-8 | |
Record name | C.I. Azoic Diazo Component 48 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20282-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fast blue B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Blue BNS salt | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I.Azoic Diazo Component 48 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.